1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with 2-chlorobenzylamine under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated with 3-chloropropanol in the presence of a base to form the desired product.
Final coupling: The final step involves the coupling of the alkylated intermediate with 4-methylpiperazine under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of drugs with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and signaling pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cetirizine: A related compound with a similar structure, used as an antihistamine.
Aminopyrimidine derivatives: Compounds with similar pharmacological properties and applications in medicinal chemistry.
Uniqueness: 1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c1-25-10-12-26(13-11-25)16-20(27)17-28-21-8-6-18(7-9-21)14-24-15-19-4-2-3-5-22(19)23/h2-9,20,24,27H,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVRHAKDMOCXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)CNCC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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